molecular formula C20H31N3O3S B5606034 (1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone

(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B5606034
M. Wt: 393.5 g/mol
InChI Key: AYAPXWPWDPENGN-UHFFFAOYSA-N
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Description

(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Methylsulfonyl)piperidin-3-yl)methanamine
  • (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride

Uniqueness

(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone is unique due to its specific combination of piperidine and piperazine rings, along with the butylsulfonyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(1-butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-2-3-16-27(25,26)23-11-7-8-18(17-23)20(24)22-14-12-21(13-15-22)19-9-5-4-6-10-19/h4-6,9-10,18H,2-3,7-8,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAPXWPWDPENGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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